1-Bromo-4-nitrosobenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-bromo-4-nitrosobenzene involves various chemical reactions, highlighting the compound's significance in organic synthesis and chemical studies. One approach is the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, showcasing the versatility of 1-bromo-4-nitrosobenzene derivatives in synthesizing more complex molecules (Zhai Guang-xin, 2006).
Molecular Structure Analysis
The molecular structure and interactions of 1-bromo-4-nitrosobenzene and its derivatives are crucial for understanding their chemical behavior. For example, studies on the hydrogen bonding in 4-nitrobenzene-1,2-diamine reveal intricate details about the molecule's structure, which can be extrapolated to understand similar compounds (D. Geiger & D. Parsons, 2014).
Chemical Reactions and Properties
1-Bromo-4-nitrosobenzene participates in various chemical reactions, demonstrating its reactivity and utility in organic chemistry. For instance, its radical anions show enhanced reactivity in ionic liquids, differing significantly from behavior in conventional solvents. This property is exploited for electrochemical applications and synthesis of novel compounds (S. Ernst et al., 2013).
Physical Properties Analysis
The physical properties of 1-bromo-4-nitrosobenzene derivatives, such as melting points and solubility, are influenced by molecular interactions, including hydrogen bonding and pi-pi stacking. These interactions significantly affect the compound's stability and phase behavior, critical for its application in material science and pharmaceuticals (I. Mossakowska & G. Wójcik, 2007).
Chemical Properties Analysis
The chemical properties of 1-bromo-4-nitrosobenzene, such as its reactivity towards nucleophiles, electrophiles, and its role in catalysis, are pivotal for its utilization in synthesis and chemical transformations. The compound's versatility is demonstrated through its involvement in various organic reactions, serving as a building block for more complex molecules and materials (M. Banwell et al., 2004).
Scientific Research Applications
Ultrasound-Assisted Preparation in Organic Synthesis
1-Bromo-4-nitrosobenzene is used in organic synthesis. Harikumar and Rajendran (2014) demonstrated its use in the preparation of 1-butoxy-4-nitrobenzene, enhanced by ultrasound irradiation. This method offers improved efficiency and can be applied in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).
Intermediate in Medicinal Chemistry
1-Bromo-4-nitrosobenzene serves as an intermediate in the synthesis of various medicinal compounds. Zhai Guang-xin (2006) noted its application in producing dofetilide, a medication for treating arrhythmia, highlighting its significance in pharmaceutical research (Zhai Guang-xin, 2006).
Enhancing Solar Cell Performance
In the field of renewable energy, 1-Bromo-4-nitrosobenzene has been used to improve the efficiency of polymer solar cells. Fu et al. (2015) found that adding this compound to the active layer of solar cells significantly enhanced their performance by improving the excitonic dissociation at the donor–acceptor interface (Fu et al., 2015).
Reactivity in Ionic Liquids
Ernst et al. (2013) explored the reactivity of the radical anion of 1-bromo-4-nitrosobenzene in ionic liquids, revealing unique behaviors compared to conventional solvents. This study contributes to the understanding of reaction mechanisms in alternative solvent systems (Ernst et al., 2013).
Catalysis and C-H Activation
The compound has been used in catalysis, particularly in C-H activation and C-N/N-N coupling processes. Wang and Li (2016) demonstrated its utility in synthesizing 1H-indazoles, showcasing its role in facilitating complex organic reactions (Wang & Li, 2016).
Safety And Hazards
This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The paper titled “Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid” provides valuable insights into the reactivity of 1-Bromo-4-nitrosobenzene . Another relevant paper is “Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV … - IRJET” which provides spectroscopic analysis of the compound .
properties
IUPAC Name |
1-bromo-4-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBOFPCXLHRSEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189781 | |
Record name | 1-Bromo-4-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-nitrosobenzene | |
CAS RN |
3623-23-2 | |
Record name | 1-Bromo-4-nitrosobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC404827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-4-NITROSOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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